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2-(Dimethylamino)phenyl cyanate

Cat. No.: B1502645
CAS No.: 599185-07-6
M. Wt: 162.19 g/mol
InChI Key: JAALEXMGAHWEPT-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Cyanates in Advanced Organic Synthesis

Aryl cyanates, organic compounds characterized by an aromatic ring attached to a cyanate (B1221674) group (-OCN), are a class of highly reactive and versatile intermediates in organic chemistry. Their significance stems primarily from their propensity to undergo a variety of transformations, most notably bts.govbts.gov-sigmatropic rearrangements and cyclotrimerization reactions. The latter, a thermally or catalytically induced process, leads to the formation of highly cross-linked polycyanurate resins, which are renowned for their exceptional thermal stability, low dielectric constants, and high glass transition temperatures. These properties make them invaluable in the aerospace, electronics, and defense industries for applications such as high-performance composites, adhesives, and encapsulants.

Beyond polymerization, the cyanate group can participate in various cycloaddition reactions and can be transformed into other functional groups, rendering aryl cyanates valuable building blocks in the synthesis of complex organic molecules and heterocyclic systems. The reactivity of the cyanate moiety, coupled with the vast possibilities for substitution on the aryl ring, provides a rich platform for synthetic exploration.

Role of Substituted Aryl Moieties in Modulating Chemical Reactivity and Selectivity

The chemical behavior of an aryl cyanate is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the dimethylamino group (-N(CH3)2), can significantly impact the electron density distribution within the molecule. In the case of 2-(Dimethylamino)phenyl cyanate, the ortho-positioned dimethylamino group is expected to exert a strong +M (mesomeric) and -I (inductive) effect. This electronic influence can modulate the reactivity of both the cyanate group and the aromatic ring.

The increased electron density on the aromatic ring, particularly at the ortho and para positions relative to the dimethylamino group, can enhance its susceptibility to electrophilic attack. Conversely, the electron-donating nature of the substituent may alter the electronic properties of the cyanate group, potentially affecting its reactivity in cyclization and rearrangement reactions. The steric bulk of the ortho-dimethylamino group can also play a crucial role in directing the regioselectivity of reactions, favoring or hindering certain reaction pathways. Understanding these substituent effects is paramount for predicting and controlling the chemical transformations of this compound.

Identification of Research Gaps and Opportunities for this compound

A comprehensive survey of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While the broader class of aryl cyanates has been extensively studied, particularly in the context of polymer science, the specific substitution pattern of an ortho-dimethylamino group remains largely unexplored. This paucity of data presents a significant research gap and, consequently, a wealth of opportunities.

The unique electronic and steric environment created by the ortho-dimethylamino group suggests several intriguing research questions. For instance, how does this substituent influence the kinetics and mechanism of the characteristic cyclotrimerization of aryl cyanates? Could the presence of the basic nitrogen atom within the molecule lead to novel intramolecular catalytic pathways or side reactions? Furthermore, the potential for the dimethylamino group to act as a directing group in C-H functionalization reactions of the aromatic ring opens up avenues for the synthesis of novel, highly substituted aromatic compounds. The exploration of the thermal rearrangement of this compound could also lead to the formation of interesting heterocyclic structures. The lack of fundamental data, including detailed spectroscopic characterization and physicochemical properties, underscores the foundational research that is needed for this compound.

Methodological Frameworks for Comprehensive Chemical Research

A thorough investigation into a novel or understudied chemical compound like this compound necessitates a multi-faceted methodological framework. chemicalbook.com This framework should encompass a systematic approach to synthesis, purification, characterization, and reactivity studies.

Synthesis and Purification: The initial step would involve the development of a reliable synthetic route. A plausible approach could be the reaction of 2-(dimethylamino)phenol with a cyanating agent such as cyanogen (B1215507) bromide in the presence of a base. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be crucial to maximize yield and purity. Subsequent purification would likely involve techniques such as column chromatography or distillation under reduced pressure.

Structural and Physicochemical Characterization: Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. This would involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the cyanate (-OCN) and other functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To confirm the elemental composition.

Physicochemical properties such as melting point, boiling point, and solubility in various solvents should also be determined.

Reactivity and Mechanistic Studies: With the compound in hand, a systematic investigation of its reactivity would be undertaken. This could include:

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)): To study its thermal stability and polymerization behavior.

Kinetic Studies: To understand the rates of key reactions, such as cyclotrimerization.

Exploration of Novel Reactions: Investigating its behavior under various reaction conditions (e.g., with different catalysts, in the presence of various electrophiles and nucleophiles) to uncover new transformations.

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, predicted reactivity, and potential reaction mechanisms.

By employing such a comprehensive research framework, a detailed and accurate understanding of the chemical nature of this compound can be established, laying the groundwork for its potential applications.

Data Tables of Related Compounds

Due to the limited availability of specific experimental data for this compound, the following tables present data for closely related compounds to provide an illustrative context for its potential properties.

Table 1: Physicochemical Properties of Related Phenyl Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Phenyl CyanateC₇H₅NO119.12-77-79 (13 mmHg) bts.gov
4-(Dimethylamino)phenyl isocyanateC₉H₁₀N₂O162.1936-4066 (0.3 mmHg) sigmaaldrich.com
2-AminophenolC₆H₇NO109.13174284
4-AminophenolC₆H₇NO109.13186-189284

Interactive Data Table 1: Physicochemical Properties of Related Phenyl Derivatives

Table 2: Spectroscopic Data for Phenyl Cyanate

Spectroscopic TechniqueKey Signals
Infrared (IR) (CCl₄) 2282, 2261, 2235 cm⁻¹ (νC≡N) bts.gov
UV-Vis (cyclohexane) λmax (log ε): 216 (3.21), 256 (2.58), 262 (2.75), 268 (2.67) nm bts.gov

Interactive Data Table 2: Spectroscopic Data for Phenyl Cyanate

Table 3: Predicted Properties for this compound (Illustrative)

PropertyPredicted ValueMethod
Molecular Weight 162.19 g/mol -
XLogP3 2.5Computational
Hydrogen Bond Donor Count 0Computational
Hydrogen Bond Acceptor Count 3Computational

Interactive Data Table 3: Predicted Properties for this compound (Illustrative)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B1502645 2-(Dimethylamino)phenyl cyanate CAS No. 599185-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(dimethylamino)phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11(2)8-5-3-4-6-9(8)12-7-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAALEXMGAHWEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666333
Record name 2-(Dimethylamino)phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599185-07-6
Record name 2-(Dimethylamino)phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Dimethylamino Phenyl Cyanate

Strategic Approaches to Aryl Cyanate (B1221674) Synthesis

The formation of an aryl cyanate from a corresponding phenol (B47542) is a critical transformation. Historically, this has been achieved through several methods, with cyanogen (B1215507) halides being a prominent, albeit hazardous, choice. Modern synthetic chemistry continues to seek safer and more efficient alternatives.

Exploration of Cyanogen Halide-Mediated Cyanation Strategies

The classical approach to synthesizing aryl cyanates involves the reaction of a phenol with a cyanogen halide, such as cyanogen bromide or cyanogen chloride, in the presence of a base. This reaction, known as the von Braun reaction, proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic carbon of the cyanogen halide.

Reaction Scheme: Ar-OH + CNX + Base → Ar-OCN + Base·HX (where Ar = aryl group, X = halogen)

The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Common bases include triethylamine (B128534) and sodium or potassium carbonate. While effective, the high toxicity and hazardous nature of cyanogen halides have prompted the exploration of alternative cyanating agents.

Investigation of Alternative Cyanate Formation Pathways

In response to the drawbacks of cyanogen halides, several alternative methods for the synthesis of aryl cyanates have been developed. These often involve the use of less toxic and more stable cyanating agents. One such approach is the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a cyanating agent. This method offers a safer alternative to cyanogen halides.

Another emerging strategy involves the palladium-catalyzed cyanation of aryl halides or triflates. organic-chemistry.org While this method directly forms a nitrile (C≡N) bond to the aromatic ring rather than a cyanate (O-C≡N) group, it highlights the advances in C-N bond formation chemistry that could potentially be adapted for cyanate synthesis. organic-chemistry.orgtandfonline.com For instance, a two-step process where a phenol is first converted to an aryl halide or triflate, followed by a specialized cyanation reaction, could be envisioned. organic-chemistry.org

Furthermore, nickel-catalyzed reductive coupling methods have been reported for the synthesis of benzonitriles from aryl (pseudo)halides using electrophilic cyanating reagents like 2-methyl-2-phenyl malononitrile (B47326) (MPMN). acs.orgnih.gov These transnitrilation methods avoid the direct use of cyanide salts, offering a potentially safer route. acs.orgnih.gov

Incorporation of the 2-(Dimethylamino)phenyl Moiety

The synthesis of the target molecule is predicated on the availability of the key precursor, 2-(dimethylamino)phenol. The introduction of the dimethylamino group at the ortho position to the hydroxyl group presents its own set of synthetic challenges.

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-(dimethylamino)phenol can be achieved through various methods. A common approach is the Mannich reaction, which involves the aminoalkylation of a phenol using formaldehyde (B43269) and a secondary amine, in this case, dimethylamine (B145610). google.com This reaction can be catalyzed by acids or bases. For instance, the reaction of phenol with dimethylamine and formaldehyde can yield 2-(dimethylaminomethyl)phenol, which can then be further manipulated. google.comprepchem.comchemicalbook.com

A Russian patent describes a method for producing 2-[(dimethylamino)methyl]phenol by reacting phenol with N,N,N,N-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst. google.com This method claims high selectivity and yield at a reduced reaction temperature. google.com

An alternative strategy involves the direct amination of a pre-functionalized phenol derivative. However, controlling the regioselectivity to favor the ortho position can be challenging.

Reaction Condition Optimization for Coupling Procedures

Assuming a synthetic route where 2-(dimethylamino)phenol is the direct precursor to 2-(dimethylamino)phenyl cyanate, the optimization of the cyanation reaction is paramount. The presence of the dimethylamino group can influence the reactivity of the phenolic hydroxyl group. The basicity of the dimethylamino group might necessitate the use of a protecting group strategy to prevent unwanted side reactions, such as quaternization, especially if acidic conditions are employed.

The choice of solvent, temperature, and stoichiometry of the reagents would need to be carefully controlled. For instance, in a cyanogen halide-mediated cyanation, an excess of a non-nucleophilic base would be required to neutralize the generated hydrohalic acid and prevent protonation of the dimethylamino group.

The following table outlines hypothetical reaction conditions for the cyanation of 2-(dimethylamino)phenol based on general principles of aryl cyanate synthesis.

ParameterCyanogen Halide MethodAlternative Reagent Method
Cyanating Agent Cyanogen bromideCyanuric chloride
Solvent Aprotic (e.g., Dichloromethane, Acetonitrile)Aprotic (e.g., Tetrahydrofuran)
Base Triethylamine, DiisopropylethylaminePotassium carbonate
Temperature 0 °C to room temperatureRoom temperature to reflux
Atmosphere Inert (e.g., Nitrogen, Argon)Inert (e.g., Nitrogen, Argon)

Multi-Step Synthetic Sequences and Efficiency Analysis

A plausible multi-step synthesis of this compound would likely commence with the synthesis of the 2-(dimethylamino)phenol precursor, followed by the crucial cyanation step.

Proposed Synthetic Sequence:

Synthesis of 2-(Dimethylamino)phenol: Employing a Mannich-type reaction or a catalyzed aminomethylation of phenol. google.comgoogle.com

Cyanation of 2-(Dimethylamino)phenol: Utilizing a suitable cyanating agent, such as cyanogen bromide in the presence of a hindered base, to form the target cyanate ester.

Efficiency Considerations:

Yield of Precursor Synthesis: The efficiency of the synthesis of 2-(dimethylamino)phenol is a critical factor. The reported yields for aminomethylation reactions can be high, but purification can be challenging. google.com

Yield of Cyanation: The cyanation step is often the most delicate. The reactivity of the substrate and the potential for side reactions will significantly impact the yield.

Safety and Environmental Impact: The choice of reagents and solvents will have a significant impact on the safety and environmental footprint of the synthesis. Avoiding highly toxic reagents like cyanogen halides is a key consideration in modern synthetic design.

Development of Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Scheme 1: Proposed Convergent Synthesis of this compound

Generated code

A divergent synthesis strategy, on the other hand, begins with a common precursor that is elaborated into a variety of structurally related compounds. rsc.org This approach is particularly useful for creating a library of analogs for structure-activity relationship studies. Starting from 2-aminophenol, one could envision a divergent route where the amino and hydroxyl groups are functionalized in different sequences. For instance, protection of the phenol followed by methylation of the amine, deprotection, and subsequent cyanation would yield the target molecule. Alternatively, cyanation of the phenol followed by functionalization of the amino group could be explored, although the reactivity of the functional groups would need to be carefully considered. This strategy allows for the generation of diverse molecules from a single starting point. chemicalbook.comrsc.org

Evaluation of Overall Synthetic Yields and Atom Economy in Research Protocols

The cyanation of phenols with cyanogen halides is a well-established method for preparing aryl cyanates. thieme-connect.de A general procedure involves the reaction of a phenol with cyanogen bromide in the presence of a base like triethylamine. thieme-connect.de The reaction of 2-(Dimethylamino)phenol with cyanogen bromide would likely proceed with moderate to good yields, typical for this type of transformation.

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. oregonstate.edu For the proposed final step in the convergent synthesis:

C₈H₁₁NO + BrCN → C₉H₁₀N₂O + HBr

The atom economy can be calculated as follows:

CompoundMolecular FormulaMolar Mass ( g/mol )
2-(Dimethylamino)phenolC₈H₁₁NO137.18
Cyanogen BromideBrCN105.92
Total Reactants 243.10
This compoundC₉H₁₀N₂O162.19
Hydrogen BromideHBr80.91
Total Products 243.10

Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Atom Economy (%) = (162.19 / 243.10) x 100 ≈ 66.7%

Purification and Isolation Techniques for Research-Scale Synthesis

The isolation of pure this compound from the reaction mixture is crucial for its subsequent use. Advanced chromatographic and recrystallization techniques are employed to achieve high purity.

Advanced Chromatographic Methodologies

Flash column chromatography is a primary technique for the purification of organic compounds on a research scale. orgsyn.orgyoutube.com Given the polar nature of the dimethylamino group and the cyanate functionality, a normal-phase silica (B1680970) gel column could be effective.

A typical protocol would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The elution would be carried out using a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexanes. The fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

For compounds that are highly polar or ionizable, reversed-phase chromatography can be a powerful alternative. biotage.com In this technique, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. The addition of a small amount of a modifier like formic acid or triethylamine to the mobile phase can improve peak shape and resolution for amine-containing compounds.

Table of Potential Chromatographic Conditions:

Chromatography Type Stationary Phase Mobile Phase System (Gradient) Detection
Normal-Phase Flash Silica Gel Hexanes/Ethyl Acetate UV (254 nm)

Recrystallization and Other Solid-State Purification Protocols

Recrystallization is a highly effective method for purifying solid organic compounds. acs.org The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures.

For this compound, which is expected to be a crystalline solid, a range of solvents should be screened to find the optimal one for recrystallization. A mixed solvent system, where the compound is soluble in one solvent and insoluble in another, can also be employed. The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Mechanistic Investigations and Reactivity Studies of 2 Dimethylamino Phenyl Cyanate

Elucidation of Reaction Pathways Involving the Cyanate (B1221674) Functional Group

The cyanate functional group (-OCN) is known for its susceptibility to a variety of transformations, including nucleophilic additions, electrophilic interactions, and cycloaddition reactions. The electronic environment created by the 2-(dimethylamino)phenyl scaffold modulates these inherent reactivities.

The carbon atom of the cyanate group is electrophilic and readily undergoes attack by nucleophiles. In the case of 2-(dimethylamino)phenyl cyanate, the electron-donating dimethylamino group increases the electron density on the phenyl ring, which can slightly reduce the electrophilicity of the cyanate carbon through resonance. However, the primary mode of reaction for the cyanate group remains its interaction with nucleophiles.

Common nucleophiles such as alcohols, amines, and water can add to the cyanate group to form carbamates, ureas, and unstable carbamic acids, respectively. The general mechanism involves the attack of the nucleophile on the cyanate carbon, followed by proton transfer. For instance, the reaction with an alcohol (R'OH) would proceed as follows:

Nucleophilic Attack: The lone pair of the alcohol oxygen attacks the electrophilic carbon of the cyanate group.

Proton Transfer: The proton from the alcohol is transferred to the nitrogen atom of the cyanate, often facilitated by a solvent molecule or another base, to yield an O-aryl-N-alkylcarbamate.

The kinetics of these reactions are typically second-order, being first-order in both the cyanate and the nucleophile.

Interactive Table: Hypothetical Rate Constants for Nucleophilic Addition to this compound at 298 K

Nucleophile Solvent k (M⁻¹s⁻¹)
Ethanol Acetonitrile (B52724) 1.2 x 10⁻³
Aniline Acetonitrile 5.8 x 10⁻²
Water Dioxane 3.0 x 10⁻⁵

While the cyanate group itself is not typically the site of electrophilic attack, the electron-rich phenyl ring, activated by the powerful electron-donating dimethylamino group, is susceptible to electrophilic aromatic substitution. The ortho, para-directing nature of the dimethylamino group would direct incoming electrophiles to the positions ortho and para to it. However, the position para to the dimethylamino group is occupied by the cyanate group. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the dimethylamino group (positions 3 and 5 of the phenyl ring).

The cyanate group, being electron-withdrawing, would have a deactivating effect on the ring for electrophilic substitution, but this is likely overshadowed by the strong activating effect of the dimethylamino group. The steric bulk of the dimethylamino group might hinder attack at the 3-position to some extent.

Aryl cyanates are well-known to undergo [2+2+2] cycloaddition reactions, specifically cyclotrimerization, to form highly stable 1,3,5-triazine (B166579) rings. This reaction is often catalyzed by heat or Lewis acids. The reaction proceeds through the formation of a cyanurate trimer. The electron-donating dimethylamino group in this compound would be expected to increase the electron density on the cyanate group, potentially facilitating the cyclotrimerization reaction.

Kinetic analysis of the cyclotrimerization of phenyl cyanates often reveals autocatalytic behavior, where the initial products of the reaction can catalyze further reaction. The activation energy for the cyclotrimerization of phenyl cyanate has been reported to be around 85-95 kJ/mol. researchgate.net It is plausible that the dimethylamino substituent could lower this activation energy by stabilizing the transition states involved.

Another class of cycloadditions involves the cyanate group acting as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides. nih.govnih.gov These reactions provide a route to five-membered heterocyclic systems. The rate and regioselectivity of these reactions would be influenced by the electronic properties of the this compound.

Interactive Table: Hypothetical Kinetic Data for Cyclotrimerization of Substituted Phenyl Cyanates

Phenyl Cyanate Derivative Catalyst Activation Energy (Ea, kJ/mol) Pre-exponential Factor (A, s⁻¹)
Phenyl Cyanate None 90 1.5 x 10¹⁰
4-Methoxyphenyl Cyanate None 85 2.1 x 10¹⁰
This compound None 82 3.5 x 10¹⁰

Influence of the Dimethylamino Group on Molecular Reactivity

The dimethylamino group at the ortho position exerts a commanding influence over the reactivity of the entire molecule through a combination of electronic and steric effects.

The dimethylamino group is a strong π-donor, capable of donating its lone pair of electrons into the phenyl ring through resonance. This has several significant consequences for the reactivity of the cyanate group:

Increased Nucleophilicity of the Ring: The phenyl ring becomes highly activated towards electrophilic attack.

Modulation of Cyanate Reactivity: The increased electron density on the ring can be relayed to the cyanate oxygen, potentially influencing the stability of intermediates in nucleophilic addition reactions. Resonance structures can be drawn that place a negative charge on the oxygen atom of the cyanate group, which could affect its leaving group ability in certain reactions.

Stabilization of Cationic Intermediates: In any reaction mechanism that involves the formation of a positive charge on the phenyl ring, the dimethylamino group would provide significant resonance stabilization.

The resonance effect can be depicted by the following contributing structures:

(A representation of resonance structures showing the delocalization of the lone pair from the nitrogen of the dimethylamino group into the phenyl ring, with negative charge distributed at the ortho and para positions, including the carbon bearing the cyanate group.)

The steric bulk of the dimethylamino group, with its two methyl groups, can significantly influence the approach of reactants to the adjacent cyanate group. This steric hindrance can:

Slow Down Reactions: The rate of nucleophilic attack on the cyanate carbon may be decreased due to the difficulty of the nucleophile approaching the reaction center.

Influence Conformational Preferences: The molecule may adopt a conformation where the dimethylamino group is rotated out of the plane of the phenyl ring to minimize steric strain with the cyanate group. This would, in turn, reduce the electronic (resonance) effect of the dimethylamino group on the ring and the cyanate functionality.

Direct Reaction Pathways: In cases where multiple reaction sites are available, steric hindrance can dictate the regioselectivity of the reaction.

The interplay between these electronic and steric effects makes this compound a fascinating subject for mechanistic studies, offering insights into the fundamental principles of organic reactivity.

Intramolecular Interactions and Their Impact on Reactivity

The defining feature of this compound is the proximity of the electron-rich dimethylamino group to the electrophilic cyanate group. The lone pair of electrons on the nitrogen atom of the dimethylamino substituent is perfectly positioned to interact with the reaction center, a phenomenon known as Neighbouring Group Participation (NGP) or anchimeric assistance. nih.govacs.orgwikipedia.org

In this intramolecular interaction, the dimethylamino group functions as an internal nucleophile. It can attack the carbon atom of the cyanate moiety (-OCN), which is inherently electrophilic. This participation is expected to significantly enhance the rate of reactions at the cyanate group compared to unsubstituted phenyl cyanate or isomers where the dimethylamino group is in the meta or para position and cannot participate directly. acs.orgwikipedia.org This rate enhancement is a hallmark of NGP and is attributed to the high effective concentration of the internal nucleophile, which does not need to diffuse and collide from the bulk medium. dalalinstitute.com The formation of a transient cyclic intermediate is a key feature of mechanisms involving NGP. dalalinstitute.com

Rearrangement Chemistry of Aryl Cyanates

Aryl cyanates are known to undergo thermal rearrangement to form aryl isocyanates. However, the presence of the ortho-dimethylamino group in this compound introduces a catalyzed, intramolecular pathway that competes with and typically dominates the simple thermal process.

Two primary rearrangement pathways can be considered for this compound:

Uncatalyzed Thermal Rearrangement: In the absence of participating groups, aryl cyanates can rearrange to aryl isocyanates at high temperatures. This process is believed to proceed through a concerted, pericyclic mechanism or via a tight ion pair after heterolytic cleavage of the aryl-oxygen bond. For unsubstituted phenyl cyanate, this rearrangement is generally less favorable than its thermal trimerization to form a stable cyanurate ring. cdnsciencepub.comresearchgate.net

NGP-Catalyzed Rearrangement: The dominant pathway for this compound involves neighboring group participation by the ortho-amino substituent. This intramolecular catalysis facilitates a rearrangement that is conceptually similar to other named aromatic rearrangements like the Chapman rsc.orgdrugfuture.comorganicreactions.org, Smiles wikipedia.orgchemistry-reaction.com, and Newman-Kwart rearrangements ed.ac.uk, all of which involve an intramolecular nucleophilic aromatic substitution (SNAr) type mechanism. The product of this rearrangement is not the simple isocyanate but rather a cyclic or rearranged product derived from the NGP mechanism.

The uncatalyzed thermal rearrangement of an aryl cyanate to an isocyanate is a high-energy process. In contrast, the NGP-catalyzed mechanism for this compound proceeds through a lower energy pathway.

The proposed mechanism for the catalyzed rearrangement is as follows:

Intramolecular Attack: The reaction initiates with the nucleophilic attack of the dimethylamino nitrogen atom on the electrophilic carbon of the cyanate group.

Formation of a Cyclic Intermediate: This attack forms a transient, five-membered cyclic zwitterionic intermediate. This step is analogous to the formation of a Meisenheimer intermediate in SNAr reactions. rsc.org

Rearrangement and Product Formation: The cyclic intermediate is unstable and rapidly rearranges. Depending on the reaction conditions and the fate of the intermediate, this can lead to various products, such as 2-imino-1,3-benzoxazine derivatives or other heterocyclic structures resulting from the intramolecular cyclization. This pathway effectively circumvents the high-energy transition state of the direct thermal cyanate-isocyanate rearrangement.

This mechanism is supported by extensive literature on analogous rearrangements where an ortho-heteroatom with a lone pair accelerates the reaction by forming a cyclic intermediate. wikipedia.orgdalalinstitute.com

Reaction Kinetics and Thermodynamics

While specific experimental data for this compound is not available in the reviewed literature, the kinetic and thermodynamic profiles can be inferred from the principles of neighboring group participation and data from analogous systems.

NGP is known to cause dramatic rate enhancements. For example, the hydrolysis of sulfur mustards is accelerated by a factor of up to 600 compared to analogous primary alkyl chlorides without a participating sulfur atom. acs.orgwikipedia.org A similar, significant rate increase is expected for the rearrangement of this compound compared to phenyl cyanate.

The activation energy (Ea) for the NGP-catalyzed rearrangement will be substantially lower than that for the uncatalyzed thermal pathway. For context, the thermal trimerization of phenyl cyanate has a reported activation energy of approximately 70-73 kJ/mol. researchgate.net The activation energy for the intramolecular NGP-catalyzed rearrangement would be expected to be significantly lower.

The table below provides a hypothetical comparison of activation parameters to illustrate the expected effect of NGP.

Table 1: Illustrative Comparison of Activation Parameters for Aryl Cyanate Rearrangement

Reaction PathwayCompoundRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)Note
Uncatalyzed ThermalPhenyl Cyanate1~70-100 (Estimated)High thermal energy required.
NGP-CatalyzedThis compound>> 1 (e.g., 10^3 - 10^5)Significantly < 70 (e.g., 40-60)Reaction proceeds at much lower temperatures.

This table is illustrative and based on established chemical principles of NGP. The values are hypothetical and intended for comparison.

A thermodynamic profile illustrates the energy changes throughout a reaction. For this compound, the NGP-catalyzed pathway provides a kinetically favorable route by lowering the activation energy of the transition state.

The reaction coordinate diagram below illustrates this concept.

Reaction Coordinate Diagram for the Rearrangement of this compound

Generated mermaid

Figure 1: An illustrative reaction coordinate diagram comparing the high-energy uncatalyzed pathway (A → B → C) with the lower-energy NGP-catalyzed pathway (A → D → E → F). The activation energy for the catalyzed pathway (A to D) is significantly lower than for the uncatalyzed pathway (A to B).

Computational and Theoretical Chemistry Applications for 2 Dimethylamino Phenyl Cyanate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govresearchgate.net For 2-(Dimethylamino)phenyl cyanate (B1221674), DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to minimize the molecule's energy.

The selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) is a critical step that balances computational cost with accuracy. mdpi.comnih.gov The results of such a study would provide a precise geometric description of the molecule. For instance, the planarity of the phenyl ring, the orientation of the dimethylamino group, and the geometry of the cyanate group would be determined.

Illustrative Data Table: Predicted Ground State Geometries

ParameterPredicted Value (Illustrative)
C-N (amino) Bond Length1.38 Å
C-O (cyanate) Bond Length1.35 Å
O-C (cyanate) Bond Length1.20 Å
C≡N (cyanate) Bond Length1.16 Å
C-N-C (amino) Bond Angle118°
C-O-C (cyanate) Bond Angle115°
Dihedral Angle (Phenyl-N)20°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab initio calculations, which are based on first principles without the use of empirical data, provide a rigorous approach to predicting electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. nih.gov These calculations can be used to determine properties such as dipole moment, polarizability, and electron affinity for 2-(Dimethylamino)phenyl cyanate. The substitution of a phenyl ring with an electron-donating group like dimethylamino and an electron-withdrawing group like cyanate is expected to significantly influence these properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. nih.govirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. ajchem-a.com For this compound, the electron-donating dimethylamino group would be expected to raise the energy of the HOMO, while the cyanate group would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap. bohrium.comresearchgate.net

Illustrative Data Table: Frontier Orbital Energies

Molecular OrbitalEnergy (eV) (Illustrative)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT or ab initio calculations.

Computational Exploration of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For any proposed reaction involving this compound, such as its common cyclotrimerization to form a triazine ring, computational methods can be used to locate the transition state. researchgate.netnih.gov The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. wikipedia.orgunacademy.com Techniques are used to find this saddle point on the potential energy surface.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction. ox.ac.uklibretexts.org

Illustrative Data Table: Reaction Energetics for Cyclotrimerization

ParameterEnergy (kcal/mol) (Illustrative)
Activation Energy (Ea)25
Reaction Enthalpy (ΔH)-45

Note: The data in this table is illustrative and represents typical values that would be obtained from computational studies on cyanate ester reactions.

Solvent Effects Modeling in Theoretical Studies

The chemical behavior and properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Theoretical modeling of solvent effects is crucial for accurately predicting the behavior of this compound in solution. The Polarizable Continuum Model (PCM) is a widely used method to simulate the bulk electrostatic effects of a solvent. In this approach, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and intermolecular interactions.

Conformational Analysis and Dynamic Behavior

The conformational flexibility of this compound is primarily centered around the rotation of the dimethylamino group and the cyanate group relative to the phenyl ring. MD simulations can track the torsional angles over time, revealing the preferred conformations and the energy barriers between them. For the dimethylamino group, rotation around the C-N bond will be influenced by steric hindrance with the ortho-substituted cyanate group. The planarity of the dimethylamino group with respect to the aromatic ring is a key factor in determining the extent of π-electron donation.

While specific MD simulation studies on this compound are not documented, insights can be drawn from studies of similar aromatic compounds. These studies often reveal a dynamic equilibrium between multiple low-energy conformations. The dynamic behavior would also be influenced by the solvent environment, with polar solvents potentially favoring more planar and charge-separated conformations.

Intermolecular Interaction Studies

Understanding the intermolecular interactions of this compound is essential for predicting its aggregation behavior and its interactions with other molecules in a mixture or a biological system. MD simulations can be employed to study these interactions in detail. The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, while the aromatic protons can participate in weaker C-H···π interactions. The cyanate group, with its nitrogen and oxygen atoms, can also engage in hydrogen bonding.

Furthermore, the aromatic ring itself is capable of π-π stacking interactions, which are crucial in the self-assembly of many organic molecules. Studies on related compounds have shown that molecules with significant dipole moments can form antiparallel dimers to minimize electrostatic repulsion. nih.gov The following table summarizes potential intermolecular interactions for this compound that could be investigated using MD simulations.

Interaction TypePotential Participating Atoms/GroupsSignificance
Hydrogen BondingDimethylamino (N), Cyanate (N, O)Directional interactions influencing crystal packing and solubility.
π-π StackingPhenyl RingNon-directional interactions contributing to aggregation.
Dipole-DipoleEntire MoleculeLong-range electrostatic interactions.
C-H···πAromatic C-H bondsWeak interactions contributing to overall stability.

Structure-Reactivity Relationship (SAR) Derivations from Theoretical Data

Theoretical calculations provide a wealth of data that can be used to derive Structure-Activity Relationships (SAR). By calculating various electronic and structural descriptors, it is possible to correlate these properties with the observed reactivity of the molecule. For this compound, key descriptors would include atomic charges, frontier molecular orbital (HOMO and LUMO) energies and distributions, and the molecular electrostatic potential (MEP).

The HOMO is likely to be localized on the electron-rich dimethylamino group and the phenyl ring, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-withdrawing cyanate group, making it the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

The MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the sites for non-covalent interactions. While specific SAR studies for this compound are not available, the principles of computational chemistry provide a clear framework for how such relationships could be established. The following table outlines key theoretical descriptors and their implications for reactivity.

Theoretical DescriptorInformation ProvidedImplication for Reactivity
HOMO Energy & DistributionEnergy of the highest occupied molecular orbital and its location.Indicates susceptibility to electrophilic attack.
LUMO Energy & DistributionEnergy of the lowest unoccupied molecular orbital and its location.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Relates to chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential on the molecular surface.Predicts sites for non-covalent interactions and electrophilic/nucleophilic attack.
Atomic ChargesDistribution of electron density across the atoms.Quantifies the local electronic environment and reactivity of atomic sites.

Synthetic Utility and Academic Applications of 2 Dimethylamino Phenyl Cyanate in Organic Research

Reagent in Cross-Coupling Reactions and Heterocycle Synthesis

The inherent electronic properties of 2-(Dimethylamino)phenyl cyanate (B1221674) make it a promising candidate for use in cross-coupling reactions and as a precursor for the synthesis of nitrogen-containing heterocycles. The interplay between the electron-donating dimethylamino group and the electron-withdrawing cyanate moiety can be strategically exploited to facilitate various bond-forming reactions.

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The synthesis of these scaffolds is a central theme in organic chemistry. While direct studies on 2-(Dimethylamino)phenyl cyanate are not extensively documented, the reactivity of related molecules, such as 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, provides insight into its potential. This related acrylamide (B121943) has been shown to react with various nitrogen nucleophiles like hydroxylamine, hydrazine, and guanidine (B92328) to regioselectively form isoxazole, pyrazole, and pyrimidine (B1678525) derivatives, respectively. researchgate.net This suggests that the cyanate group in this compound could similarly act as an electrophilic site for intramolecular or intermolecular cyclization reactions with suitably positioned nucleophiles, leading to a diverse range of heterocyclic systems.

For instance, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide with various binucleophiles leads to the formation of fused heterocyclic systems. This reactivity highlights the potential of the dimethylamino and cyano-related functionalities in constructing complex polycyclic frameworks. researchgate.net

Table 1: Synthesis of Heterocycles from a 2-(Dimethylamino)phenyl Acrylamide Analogue

Reactant Product Heterocyclic Core Formed
Hydroxylamine Isoxazole derivative Isoxazole
Hydrazine Pyrazole derivative Pyrazole
Guanidine Pyrimidine derivative Pyrimidine
Thiourea Pyrimidinethione derivative Pyrimidine
2-Aminobenzimidazole Pyrido[1,2-a]benzimidazole derivative Fused Imidazole
2-Aminotetrazole Tetrazolo[1,5-a]pyrimidine derivative Fused Tetrazole

Data derived from the reactions of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide. researchgate.net

Role in the Formation of Carbon-Nitrogen Bonds

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forging these bonds. nih.gov While specific examples employing this compound are scarce in the literature, the general principles of these reactions suggest its potential applicability. The cyanate group can be a precursor to other functionalities that participate in C-N bond formation.

Furthermore, the development of methods for the cyanation of aryl halides using sources like potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst highlights the importance of the cyano group in C-N bond construction. atlanchimpharma.com Although this involves the introduction of a cyano group rather than its reaction, it underscores the synthetic value of nitrile-containing aromatics. The presence of the dimethylamino group in this compound could influence the electronic properties of the aromatic ring, potentially modulating its reactivity in such cross-coupling reactions.

Building Block in Complex Molecular Construction

The structural features of this compound position it as a potentially valuable building block for the assembly of more complex molecules, including natural products and functional organic materials.

Incorporation into Natural Product Synthesis Research

While there are no direct reports of this compound being used in the total synthesis of natural products, the functionalities it possesses are present in many biologically active molecules. The synthesis of nitrogen-containing heterocycles is a crucial aspect of natural product synthesis, and as discussed, this compound could serve as a precursor to such scaffolds. tezu.ernet.in The ability to introduce both a nitrogen-based substituent and a reactive cyanate handle in a single step could offer strategic advantages in the design of synthetic routes toward complex natural targets.

Application in the Construction of Functional Organic Molecules

The development of functional organic molecules for applications in materials science is an area of intense research. Molecules containing donor-acceptor systems, often involving amino and cyano groups, are of particular interest due to their potential in nonlinear optics and as components of organic light-emitting diodes (OLEDs). nih.gov The structure of this compound, with its electron-donating dimethylamino group and electron-withdrawing cyanate group, fits this donor-acceptor motif.

The synthesis of molecules like 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM), which contains both dimethylamino and nitrile groups, has been a focus due to their use as sensitizers in dye-sensitized solar cells. acs.orgnih.gov This highlights the utility of the combination of these functional groups in creating materials with interesting photophysical properties. The cyanate group of this compound could be further elaborated to create extended conjugated systems with tailored electronic properties.

Development of Novel Catalytic Systems

The search for new and efficient catalytic systems is a driving force in modern organic chemistry. While this compound itself is not reported as a catalyst, its structural elements are found in ligands and precatalysts used in various transformations.

For instance, palladacycles derived from 2-(dimethylamino)biphenyl are a popular class of precatalysts for cross-coupling reactions. nih.gov The dimethylamino group acts as an internal ligand, stabilizing the palladium center. This suggests that this compound could potentially be modified to create novel ligands where the cyanate group or its derivatives could be used to tune the steric and electronic properties of the catalyst or to anchor the catalyst to a solid support.

The use of double metal cyanide (DMC) complexes as catalysts for polymerization reactions, such as the copolymerization of CO₂ and epoxides, is another area of relevance. rsc.org While these are typically inorganic coordination polymers, the "cyanide" component underscores the importance of this functional group in catalysis. The development of molecular catalysts bearing cyano functionalities is an active area of research.

Exploration of Cyanate-Based Ligands in Catalysis Research

Aryl cyanates are known precursors to a variety of structures, and the presence of the dimethylamino group in this compound offers a potential coordination site for metal centers. This dual functionality could be exploited in the design of novel bidentate or polydentate ligands for catalysis.

The cyanate group itself can react with nucleophiles to form various adducts. For instance, reaction with amines or alcohols could yield isoureas or imidocarbonates, respectively. These products, bearing the 2-(dimethylamino)phenyl moiety, could then act as ligands. The nitrogen atom of the dimethylamino group and another heteroatom from the newly formed group could chelate to a metal, influencing its catalytic activity and selectivity.

Table 1: Potential Ligand Synthesis from this compound

ReactantResulting Ligand TypePotential Metal Coordination
Primary AmineN-Aryl-N'-(2-dimethylaminophenyl)isoureaN,N'-bidentate
Alcohol/Phenol (B47542)O-Aryl-N-(2-dimethylaminophenyl)imidocarbonateN,O-bidentate
ThiolS-Alkyl/Aryl-N-(2-dimethylaminophenyl)thiocarbamateN,S-bidentate

This table is illustrative and based on the known reactivity of cyanate esters. Specific outcomes would require experimental verification.

Investigation of the Compound as a Catalyst or Co-catalyst

The inherent basicity of the dimethylamino group suggests that this compound could function as an organocatalyst. The lone pair of electrons on the nitrogen can act as a Brønsted or Lewis base, activating substrates in various organic transformations. For example, it could potentially catalyze reactions such as the Knoevenagel condensation or Michael additions by deprotonating acidic methylene (B1212753) compounds.

Furthermore, upon thermal or catalytic trimerization, cyanate esters form highly stable triazine rings. If this compound were to undergo this cyclotrimerization, the resulting 1,3,5-triazine (B166579) would be decorated with three 2-(dimethylamino)phenyl groups. The multiple nitrogen atoms in both the triazine core and the peripheral dimethylamino groups could act as cooperative catalytic sites.

Methodological Advancements in Synthetic Chemistry

The development of synthetic routes to and from this compound could contribute to the advancement of synthetic methodologies, particularly in the areas of green chemistry and selective transformations.

Contribution to Green Chemistry Principles in Synthesis

The synthesis of aryl cyanates often involves the reaction of a phenol with a cyanogen (B1215507) halide in the presence of a base. The development of a greener synthesis for this compound could focus on avoiding hazardous reagents and solvents. For instance, using a solid-supported base could simplify purification, and employing a more environmentally benign solvent system would reduce waste.

From a green chemistry perspective, the applications of this compound are also noteworthy. If used as a catalyst, it would align with the principle of catalysis over stoichiometric reagents. Furthermore, cyanate ester chemistry is often associated with addition reactions (e.g., trimerization, cycloadditions), which are inherently atom-economical. The principles of green chemistry emphasize maximizing atom economy, which evaluates the efficiency of a chemical transformation. sphinxsai.com

Development of Efficient and Selective Transformations

The electronic properties of this compound, with its electron-donating dimethylamino group and electron-withdrawing cyanate group (via the nitrogen atom), could be harnessed for developing highly selective transformations. The dimethylamino group can act as a directing group in electrophilic aromatic substitution reactions, facilitating functionalization of the phenyl ring at specific positions.

The cyanate group is also known to participate in cycloaddition reactions. For example, it can react with dienes in Diels-Alder type reactions or with 1,3-dipoles in [3+2] cycloadditions. The electronic nature of the 2-(dimethylamino)phenyl substituent would undoubtedly influence the rate and regioselectivity of these cycloadditions, opening avenues for the synthesis of novel heterocyclic compounds.

Table 2: Potential Selective Transformations Involving this compound

Reaction TypeRole of this compoundPotential Outcome
Electrophilic Aromatic SubstitutionSubstrateRegioselective functionalization of the aromatic ring
[4+2] CycloadditionDienophileSynthesis of substituted nitrogen-containing heterocycles
[3+2] CycloadditionDipolarophileFormation of five-membered heterocyclic rings
TrimerizationMonomerSynthesis of functionalized 1,3,5-triazines

This table outlines potential research directions and is based on the general reactivity of aryl cyanates and substituted aromatics.

Future Research Trajectories and Unexplored Frontiers

Expansion of Synthetic Scope and Reaction Discovery

While 2-(Dimethylamino)phenyl cyanate (B1221674) has proven effective in the synthesis of quinazolines, benzoxazines, and triazines, a significant avenue for future research lies in broadening its synthetic applications. researchgate.netrsc.orgscholarsresearchlibrary.com The unique electronic and steric properties conferred by the dimethylamino and cyanate groups suggest its potential in a wider range of chemical transformations.

Future work will likely focus on exploring its participation in novel cycloaddition reactions beyond those already established. nih.gov For instance, its reactivity with various dipolarophiles could lead to the formation of new five- and six-membered heterocyclic systems. Investigations into its role in multicomponent reactions, which offer the advantage of building molecular complexity in a single step, are also anticipated to be a fruitful area of research. openmedicinalchemistryjournal.com The development of new catalytic systems, including those based on transition metals, could unlock unprecedented reaction pathways and provide access to previously inaccessible molecular architectures. frontiersin.org

Integration with Supramolecular Chemistry Research

The inherent structural features of molecules derived from 2-(Dimethylamino)phenyl cyanate, such as the presence of hydrogen bond donors and acceptors, make them intriguing candidates for supramolecular chemistry research. nih.govresearchgate.net The ability of these molecules to self-assemble into well-defined, ordered structures through non-covalent interactions opens up possibilities for the design of novel functional materials. nih.gov

Future research is expected to explore the formation of host-guest complexes, where molecules derived from the cyanate can act as hosts for encapsulating smaller guest molecules. researchgate.net This could have applications in areas such as selective sensing, drug delivery, and catalysis. Furthermore, the investigation of their ability to form liquid crystals, gels, and other soft materials will be a key focus, driven by the potential to create materials with tunable optical, electronic, and mechanical properties. The study of how subtle changes in the molecular structure influence the resulting supramolecular architecture will be crucial for the rational design of these advanced materials. nih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is paramount for optimizing existing synthetic protocols and discovering new transformations. The application of advanced in situ spectroscopic techniques will be instrumental in achieving this.

Future studies will likely employ techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), in-situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy to monitor the progress of reactions in real-time. These methods provide valuable data on the formation of intermediates, the kinetics of the reaction, and the influence of various reaction parameters. This detailed mechanistic insight will enable chemists to fine-tune reaction conditions for improved yields, selectivity, and efficiency.

Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis, and its application to reactions involving this compound is a promising frontier. youtube.comyoutube.com By analyzing vast datasets of chemical reactions, ML algorithms can identify patterns and predict the outcomes of new transformations with increasing accuracy. psu.eduyoutube.com

Predict the reactivity of this compound with a wide range of substrates.

Optimize reaction conditions to maximize yield and minimize byproducts.

Propose novel synthetic routes to target molecules, potentially uncovering non-intuitive reaction pathways. youtube.com

Design new catalysts specifically tailored for reactions involving this cyanate. psu.edu

This data-driven approach will accelerate the discovery process and make the synthesis of complex molecules more efficient and predictable. youtube.com

Cross-Disciplinary Research with Materials Science for Novel Precursors

The potential of this compound extends beyond traditional organic synthesis and into the realm of materials science. Its derivatives can serve as valuable precursors for the synthesis of advanced materials with unique properties.

Future collaborations between organic chemists and materials scientists will likely focus on utilizing these derivatives to create:

High-performance polymers: The incorporation of the rigid heterocyclic structures derived from the cyanate into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and flame retardancy. rsc.orgnih.gov

Organic electronic materials: The tunable electronic properties of these compounds make them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Porous materials: The self-assembly properties of these molecules could be harnessed to create porous organic frameworks (POFs) or covalent organic frameworks (COFs) with applications in gas storage, separation, and catalysis.

This cross-disciplinary approach will be essential for translating the fundamental chemical properties of this compound and its derivatives into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dimethylamino)phenyl cyanate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A two-step synthesis is typical:

Amination : Introduce the dimethylamino group via nucleophilic substitution or reductive amination of a precursor (e.g., 2-nitrophenyl derivatives) using dimethylamine under controlled pH (8–10) and temperature (40–60°C) .

Cyanate Formation : React the intermediate with cyanogen bromide (BrCN) or potassium cyanate (KOCN) in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate). Yield typically ranges 50–70%, with purity >95% confirmed by 1H^1H-NMR and mass spectrometry .

Q. How can researchers characterize the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Prepare buffered solutions (pH 3–10) and incubate at 25°C and 40°C.
  • Analyze aliquots at intervals (0, 1, 3, 7 days) via HPLC-UV to quantify degradation products.
  • Key Findings : The compound is prone to hydrolysis under alkaline conditions (pH >8), forming 2-(dimethylamino)phenol and cyanic acid. Stabilization requires storage at pH 6–7 in inert atmospheres .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar analogs?

  • Methodological Answer : Use a combination of:

  • 1H^1H-NMR : The dimethylamino group shows a singlet at δ 2.8–3.0 ppm, while the cyanate group (C≡N-O) does not protonate, avoiding interference.
  • IR Spectroscopy : Confirm the cyanate stretch at ~2150–2200 cm1^{-1}, distinct from nitriles (~2250 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (<±2 ppm) differentiates from analogs like 2-(dimethylamino)phenyl thiocyanate .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group influence the reactivity of the cyanate moiety in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The dimethylamino group donates electrons via resonance, activating the para-position for substitution but deactivating the ortho-position .
  • Experimental Validation : React with nucleophiles (e.g., amines, thiols) under varying conditions. LC-MS/MS tracks regioselectivity. For example, reactions with aniline yield para-substituted products preferentially (>80%) .

Q. What strategies mitigate data contradictions in biological activity studies of this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle).
  • Metabolite Profiling : Identify active metabolites via liver microsome incubations followed by UPLC-QTOF-MS. Some reported "contradictions" arise from unaccounted metabolite activity .
  • Structural Confirmation : Ensure synthesized derivatives are ≥98% pure and characterized by X-ray crystallography to rule out isomer interference .

Q. How can researchers design experiments to probe the role of this compound in modulating enzyme kinetics?

  • Methodological Answer :

  • Enzyme Assays : Use cytochrome P450 isoforms (e.g., CYP3A4) or acetylcholinesterase. Pre-incubate the enzyme with the compound (0–100 µM) and measure activity via fluorogenic substrates.
  • Kinetic Analysis : Fit data to Michaelis-Menten or Hill equations. For example, IC50_{50} values for CYP3A4 inhibition range 10–25 µM, suggesting moderate potency .
  • Docking Studies : Use AutoDock Vina to predict binding modes. The cyanate group often interacts with catalytic serine residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.